(S)-4-(1-Aminoallyl)-2-methoxyphenol
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Overview
Description
(S)-4-(1-Aminoallyl)-2-methoxyphenol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminoallyl group attached to a methoxyphenol backbone. The presence of the chiral center makes it an important molecule for enantioselective synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoallyl)-2-methoxyphenol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the palladium-catalyzed asymmetric allylic amination. This method uses chiral oxamide–phosphine ligands to achieve high regio- and enantioselectivity . The reaction conditions often include the use of vinyl benzoxazinones and alkylamines, with the palladium catalyst facilitating the formation of the aminoallyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using similar catalytic methods. The scalability of the palladium-catalyzed process makes it suitable for industrial applications, ensuring high yields and enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminoallyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminoallyl group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenols depending on the reagents used.
Scientific Research Applications
(S)-4-(1-Aminoallyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoallyl)-2-methoxyphenol involves its interaction with specific molecular targets. The aminoallyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The methoxyphenol backbone provides additional binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Aminoallyl)-5-bromopyridin-2-amine: Similar structure with a bromopyridine ring.
(S)-2-(1-Aminoallyl)phenol: Similar structure with a phenol group.
Uniqueness
(S)-4-(1-Aminoallyl)-2-methoxyphenol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. Its methoxy group differentiates it from other similar compounds, providing unique properties in terms of solubility and reactivity.
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-[(1S)-1-aminoprop-2-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H13NO2/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h3-6,8,12H,1,11H2,2H3/t8-/m0/s1 |
InChI Key |
LBJYDNKIMLIYKK-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H](C=C)N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C=C)N)O |
Origin of Product |
United States |
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